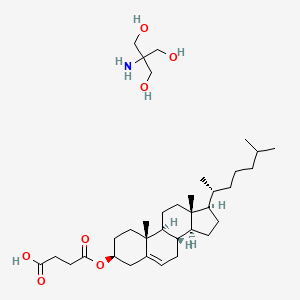

Cholesteryl hemisuccinate tris salt

Übersicht

Beschreibung

Cholesteryl hemisuccinate tris salt, also known as 3β-Hydroxy-5-cholestene 3-hemisuccinate tris salt, is a compound derived from cholesterol. It is an ionizable anionic detergent that stabilizes large unilamellar vesicles. These vesicles act as delivery agents for various substances, including anticancer drugs, oligonucleotides, and antibiotics . This compound is often used in protein crystallography, biochemical studies, and pharmacology .

Wirkmechanismus

Target of Action

Cholesteryl Hemisuccinate Tris Salt (CHS-Tris) primarily targets membrane proteins . It is often used in protein crystallography and biochemical studies of proteins .

Mode of Action

CHS-Tris, along with Lauryl Maltose Neopentyl Glycol (LMNG) or n-Dodecyl-β-D-Maltoside (DDM), is used for the solubilization of membrane proteins while maintaining their structural integrity and activity . It acts as an anionic detergent, stabilizing large unilamellar vesicles .

Pharmacokinetics

It is known that chs-tris is a water-soluble cholesterol derivative , which could potentially influence its absorption, distribution, metabolism, and excretion.

Result of Action

CHS-Tris exhibits antiproliferative activity . It has been reported to inhibit tumor growth and the hepatotoxicity of acetaminophen (AAP), and prevent AAP-induced apoptosis of hepatocytes .

Action Environment

The action of CHS-Tris can be influenced by environmental factors. For instance, it is a solid compound that is insoluble in water but can dissolve in organic solvents such as ethanol and dimethyl sulfoxide . This solubility profile can affect its action, efficacy, and stability in different environments.

Biochemische Analyse

Biochemical Properties

Cholesteryl hemisuccinate tris salt plays a significant role in biochemical reactions, particularly in the solubilization and stabilization of membrane proteins. It is often used in combination with detergents such as lauryl maltose neopentyl glycol or n-dodecyl-β-D-maltoside to maintain the structural integrity and activity of membrane proteins . This compound interacts with various enzymes and proteins, including DNA polymerase and DNA topoisomerase, inhibiting their activity and thereby affecting DNA replication and repair . Additionally, this compound has been shown to exhibit antiproliferative activity, making it a valuable tool in cancer research .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to inhibit the hepatotoxicity of acetaminophen and prevent acetaminophen-induced apoptosis and necrosis in hepatocytes . This compound also affects cell signaling pathways by inhibiting DNA polymerase and DNA topoisomerase, leading to reduced DNA replication and cell division . Furthermore, this compound has been reported to exhibit antiproliferative activity, which can impact cellular metabolism and gene expression .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It inhibits the activity of DNA polymerase and DNA topoisomerase, leading to reduced DNA replication and repair . This compound also interacts with membrane proteins, stabilizing their structure and maintaining their activity . The antiproliferative activity of this compound is attributed to its ability to inhibit cell division and induce apoptosis in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under recommended storage conditions, but its stability and activity can be affected by factors such as temperature and pH . Long-term studies have shown that this compound can maintain its hepatoprotective and anticancer activities over extended periods . Degradation of the compound can occur under certain conditions, which may impact its effectiveness in biochemical studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that this compound can inhibit the hepatotoxicity of acetaminophen and prevent acetaminophen-induced apoptosis and necrosis in hepatocytes at specific dosages . At higher doses, this compound may exhibit toxic or adverse effects, including hepatotoxicity and reduced cell viability . It is important to determine the optimal dosage to achieve the desired effects while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to DNA replication and repair. It interacts with enzymes such as DNA polymerase and DNA topoisomerase, inhibiting their activity and affecting DNA synthesis . This compound also influences metabolic flux and metabolite levels by inhibiting cell division and inducing apoptosis in cancer cells . The metabolic pathways affected by this compound are crucial for understanding its biochemical and pharmacological properties.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It is often used in combination with detergents to solubilize membrane proteins and maintain their structural integrity . This compound can accumulate in specific cellular compartments, influencing its localization and activity . Understanding the transport and distribution of this compound is essential for optimizing its use in biochemical studies.

Subcellular Localization

This compound is localized in various subcellular compartments, including the cell membrane and cytoplasm. It interacts with membrane proteins, stabilizing their structure and maintaining their activity . This compound may also be directed to specific organelles through targeting signals or post-translational modifications . The subcellular localization of this compound is important for understanding its role in cellular processes and optimizing its use in biochemical research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

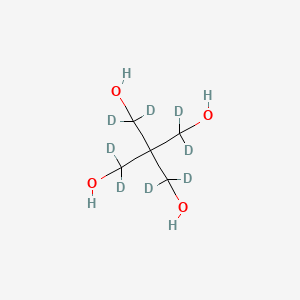

Cholesteryl hemisuccinate tris salt is synthesized by reacting cholesteryl hemisuccinate with tris(hydroxymethyl)aminomethane (Tris). The reaction typically involves dissolving cholesteryl hemisuccinate in a suitable solvent, such as methanol, and then adding Tris under controlled conditions to form the tris salt . The resulting product is purified and dried to obtain this compound in powder form.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .

Analyse Chemischer Reaktionen

Types of Reactions

Cholesteryl hemisuccinate tris salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert this compound into reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized cholesteryl derivatives, while reduction can produce reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

Cholesteryl hemisuccinate tris salt has a wide range of scientific research applications:

Chemistry: It is used as a stabilizer for liposomes and in the solubilization of membrane proteins.

Biology: The compound is employed in the study of protein-lipid interactions and membrane dynamics.

Medicine: This compound is used in drug delivery systems, particularly for anticancer drugs and antibiotics.

Industry: It is utilized in the formulation of various pharmaceutical and biochemical products.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Cholesteryl hemisuccinate: A similar compound with hepatoprotective and anticancer activity.

Cholesteryl hydrogen succinate: Another derivative used in similar applications.

Uniqueness

Cholesteryl hemisuccinate tris salt is unique due to its ability to form stable vesicles and its use in protein crystallography and biochemical studies. Its antiproliferative activity also sets it apart from other similar compounds .

Eigenschaften

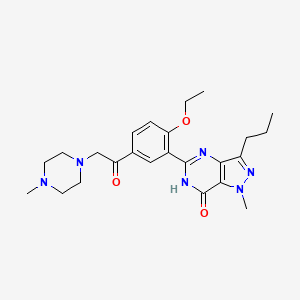

IUPAC Name |

2-amino-2-(hydroxymethyl)propane-1,3-diol;4-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H50O4.C4H11NO3/c1-20(2)7-6-8-21(3)25-11-12-26-24-10-9-22-19-23(35-29(34)14-13-28(32)33)15-17-30(22,4)27(24)16-18-31(25,26)5;5-4(1-6,2-7)3-8/h9,20-21,23-27H,6-8,10-19H2,1-5H3,(H,32,33);6-8H,1-3,5H2/t21-,23+,24+,25-,26+,27+,30+,31-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLDYONDUXRBLLR-XTCKSVDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCC(=O)O)C)C.C(C(CO)(CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CCC(=O)O)C)C.C(C(CO)(CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H61NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10741679 | |

| Record name | 4-{[(3beta)-Cholest-5-en-3-yl]oxy}-4-oxobutanoic acid--2-amino-2-(hydroxymethyl)propane-1,3-diol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10741679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

607.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102601-49-0 | |

| Record name | 4-{[(3beta)-Cholest-5-en-3-yl]oxy}-4-oxobutanoic acid--2-amino-2-(hydroxymethyl)propane-1,3-diol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10741679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: Why are cholesteryl hemisuccinate tris salt mixed micelles used in this study on GPR52?

A1: G protein-coupled receptors (GPCRs) like GPR52 are membrane proteins. To study them in vitro, it's often necessary to extract and stabilize them in an environment that mimics their natural lipid membrane environment. this compound likely helps form micelles that provide this suitable membrane-like environment for GPR52, allowing the researchers to study its interactions with the ligand c17 using 19F-NMR. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

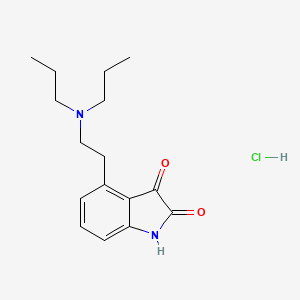

![(?S)-5-[(Dimethylamino)sulfonyl]-?-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-8-hydroxy-2-quinolinepropanoic Acid](/img/structure/B563933.png)

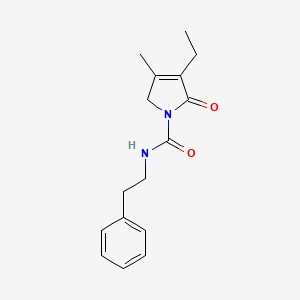

![[4-[2-[[(3-Ethyl-d5-2,5-dihydro-4-methyl-2-oxo-1H-pyrrol-1-yl)carbonyl]amino]ethyl]phenyl]sulfonyl]carbamic Acid Ethyl Ester](/img/structure/B563937.png)